(R)-ONO-2952

TSPO binding affinity Species cross-reactivity Radioligand binding assay

ONO-2952 is the definitive tool for TSPO antagonism. Unlike first-generation ligands (PK 11195, Ro5-4864, etifoxine) that often act as agonists or partial agonists, ONO-2952 is a well-characterized antagonist that inhibits stress-induced neurosteroid accumulation. Its selectivity—validated against 98 off-targets—eliminates confounding effects common to older TSPO ligands. Clinically advanced to Phase 2 for IBS-D with confirmed human brain target engagement via PET imaging. Essential reference compound for benchmarking novel TSPO ligands in anxiety, depression, PTSD, and neuroinflammation research. Do not substitute—procure the authentic standard.

Molecular Formula C22H20ClFN2O2
Molecular Weight 398.9 g/mol
CAS No. 895169-20-7
Cat. No. B1677310
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-ONO-2952
CAS895169-20-7
Synonyms1-((1S)-1-(4-chloro-2-methoxyphenyl)-5-fluoro-1,9-dihydrospiro(beta-carboline-4,1'-cyclopropan)-2(3H)-yl)ethanone
ONO-2952
Molecular FormulaC22H20ClFN2O2
Molecular Weight398.9 g/mol
Structural Identifiers
SMILESCC(=O)N1CC2(CC2)C3=C(C1C4=C(C=C(C=C4)Cl)OC)NC5=C3C(=CC=C5)F
InChIInChI=1S/C22H20ClFN2O2/c1-12(27)26-11-22(8-9-22)19-18-15(24)4-3-5-16(18)25-20(19)21(26)14-7-6-13(23)10-17(14)28-2/h3-7,10,21,25H,8-9,11H2,1-2H3/t21-/m0/s1
InChIKeyZBQMTQGDBFZUBG-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ONO-2952 (CAS: 895169-20-7): Procurement Guide for a Clinically-Validated, Selective TSPO Antagonist for Stress-Related Disorders


ONO-2952 is a small molecule, orally active antagonist of the 18 kDa translocator protein (TSPO) [1]. It is a specific, high-affinity ligand for TSPO, a mitochondrial protein involved in neurosteroid synthesis and stress response [2]. The compound is under investigation for the treatment of stress-related disorders, including irritable bowel syndrome (IBS) and anxiety [3]. Its pharmacological profile is characterized by potent binding to both rat and human TSPO and a favorable selectivity window over a broad panel of off-targets [4].

Why Generic Substitution is Inadequate: ONO-2952's Unique Preclinical and Clinical Profile for TSPO-Targeted Research


The TSPO ligand class is highly heterogeneous, with compounds exhibiting diverse functional activity (agonist, antagonist, or mixed) and often poor selectivity profiles. While several TSPO ligands are commercially available, direct substitution of ONO-2952 with a generic analog like PK 11195, Ro5-4864, or etifoxine is not scientifically justified due to critical differences in target engagement, functional selectivity, and downstream biological effects [1]. For instance, many TSPO ligands act as agonists or partial agonists, promoting neurosteroidogenesis, whereas ONO-2952 is a well-characterized antagonist that inhibits stress-induced neurosteroid accumulation [2]. Furthermore, ONO-2952's selectivity profile, validated against 98 off-targets, is a critical differentiator from many first-generation TSPO ligands with known off-target activities [3]. The quantitative evidence below substantiates these critical differences and underscores the necessity of procuring the specific compound for research requiring TSPO antagonism.

Quantitative Differentiation of ONO-2952: A Data-Driven Guide for Scientific Selection


ONO-2952 Demonstrates Comparable High Affinity to Classical TSPO Ligands Across Species

ONO-2952 exhibits a high binding affinity for both rat and human TSPO, with a Ki range of 0.330 to 9.30 nM, which is comparable to the well-established TSPO ligand PK 11195 (Ki = 0.602–3.60 nM) [1]. This indicates that ONO-2952 is a potent ligand that effectively engages the target across species, a crucial attribute for translational research.

TSPO binding affinity Species cross-reactivity Radioligand binding assay

ONO-2952 is a Functionally Distinct Antagonist, Inhibiting Stress-Induced Neurosteroidogenesis Unlike Agonists

ONO-2952 inhibits acute stress-induced accumulation of the neurosteroid allopregnanolone in the rat brain, a key functional outcome of TSPO activation [1]. This is in direct contrast to many TSPO ligands like FGIN-1-27 and etifoxine, which are reported to increase neurosteroid levels [2]. Ro5-4864, a classical TSPO ligand, also stimulates neurosteroid production, and its effect is antagonized by PK 11195 [3]. This functional dichotomy—antagonism vs. agonism—is a primary determinant of downstream biological effects and therapeutic application.

TSPO antagonism Neurosteroid synthesis Functional pharmacology

ONO-2952's Superior Selectivity Profile vs. Classical TSPO Ligands Reduces Off-Target Confounds

ONO-2952 demonstrates high selectivity for TSPO. In a panel of 98 off-targets (receptors, transporters, ion channels, and enzymes), ONO-2952 at 10 µM showed <50% inhibition for all but 35 targets [1]. Further analysis of these 35 targets revealed Ki values of less than 1 µM for only three receptors (melatonin 2, progesterone B, and adrenergic α2C), with affinities at least 59-fold lower than for TSPO [1]. For a critical CNS target, the GABAA receptor, the Ki was >600-fold higher than for TSPO [1]. In contrast, classical TSPO ligands like PK 11195 and Ro5-4864 are known to interact with various off-targets, including GABAA receptors and mitochondrial proteins, which can confound experimental results.

TSPO selectivity Off-target pharmacology Safety pharmacology

In Vivo Efficacy in Stress Models: ONO-2952 Matches Diazepam's Anxiolytic Effect Without the Amnesic Liability

In a rat conditioned fear stress model, ONO-2952 (1 mg/kg, p.o.) suppressed freezing behavior with an efficacy equivalent to that of the benzodiazepine diazepam (3 mg/kg, p.o.) [1]. Crucially, in a passive avoidance learning test, ONO-2952 did not impair learning and memory, even at a dose 10 times higher than its effective dose in stress models [1]. This is in stark contrast to diazepam, which is known to produce amnesia at anxiolytic doses. This data suggests ONO-2952 can achieve robust anxiolytic-like effects without the cognitive impairment associated with classical anxiolytics.

Anxiolytic efficacy Cognitive safety Conditioned fear stress

Human Brain Target Engagement: ONO-2952 Demonstrates Dose-Dependent TSPO Occupancy in a Phase 1 PET Study

A Phase 1 PET study using the TSPO-specific radioligand [11C]PBR28 confirmed that ONO-2952 binds to brain TSPO in healthy human subjects in a dose-dependent manner [1]. Following a single oral dose of 20 to 200 mg, TSPO occupancy approached saturation at the 200 mg dose in all 15 brain regions analyzed [1]. The estimated in vivo Ki for human brain TSPO was determined to be between 24.1 and 72.2 nM [1]. This human data provides a critical translational bridge, demonstrating that the preclinical target engagement and pharmacology are conserved in humans.

Target engagement Human PET imaging TSPO occupancy Clinical translation

ONO-2952's Favorable Human Pharmacokinetic and Safety Profile Supports Once-Daily Oral Dosing

In Phase 1 clinical trials with healthy volunteers, ONO-2952 demonstrated a favorable safety and tolerability profile at single doses up to 400 mg and multiple doses up to 100 mg/day for 21 days [1]. Its pharmacokinetic profile showed a time to peak concentration (Tmax) of 2.5 to 4.0 hours, supporting once-daily oral dosing [1]. Systemic exposure increased with food, with geometric mean Cmax ratios of 229% (10 mg) and 778% (200 mg) under fed vs. fasted conditions [1]. This human data provides a clear path for clinical development and differentiates it from TSPO ligands with unknown or poor human PK/safety profiles.

Human pharmacokinetics Oral bioavailability Safety and tolerability Clinical pharmacology

Recommended Research and Industrial Application Scenarios for ONO-2952


Translational Research in Stress-Related Neuropsychiatric Disorders

ONO-2952 is the preferred TSPO ligand for studies investigating the role of TSPO antagonism in stress-related disorders. Its high affinity for both rodent and human TSPO [1], combined with its unique functional antagonism and clean selectivity profile [2], makes it an ideal tool compound for in vitro and in vivo models of anxiety, depression, and PTSD. The robust in vivo efficacy in stress models [1] and confirmed human brain target engagement [3] provide a strong translational foundation for these studies.

Development of Novel Therapeutics for Irritable Bowel Syndrome (IBS)

ONO-2952 is the most clinically advanced TSPO antagonist for IBS, with Phase 2 clinical trial data supporting its efficacy in reducing symptoms in IBS-D patients [4]. Its ability to ameliorate stress-induced defecation and abdominal pain in rodent models [5] without affecting baseline GI function [5] positions it as a promising candidate for further development and as a valuable reference compound for benchmarking novel IBS therapeutics targeting the brain-gut axis.

Investigating Neuroinflammation and Microglial Biology

Given its ability to suppress pro-inflammatory cytokine release from activated microglia [6] and its target engagement in brain regions relevant to neuroinflammation, ONO-2952 is a valuable tool for dissecting the role of TSPO in microglial function and neuroinflammatory processes. Its use as a selective TSPO antagonist allows researchers to specifically interrogate the consequences of blocking TSPO-mediated signaling in models of neuroinflammation, brain injury, and neurodegenerative disease.

Pharmacological Benchmarking and Target Validation Studies

The extensive preclinical and clinical characterization of ONO-2952 [REFS-1, 3, 7] makes it an excellent reference compound. Its well-defined binding affinity, functional activity, selectivity, and human PK profile allow it to serve as a high-quality comparator in screening campaigns and target validation studies. Researchers can use ONO-2952 to benchmark the activity of novel TSPO ligands or to validate the role of TSPO antagonism in new biological assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-ONO-2952

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.